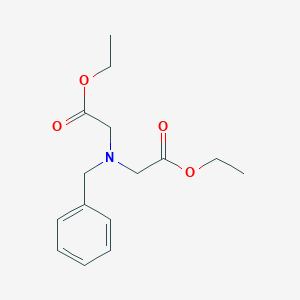
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol is a complex organic compound belonging to the class of dibenzopyrans. This compound is characterized by its unique structural features, which include a dibenzopyran core with hydroxyl groups at positions 1 and 3, and a dimethyl substitution at position 6. The tetrahydro configuration indicates the presence of four additional hydrogen atoms, making the compound partially saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzopyran Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated to form the dibenzopyran structure.
Dimethyl Substitution: The dimethyl groups at position 6 can be introduced through a methylation reaction, using reagents like methyl iodide in the presence of a strong base.
Tetrahydro Configuration: The addition of four hydrogen atoms to achieve the tetrahydro configuration can be done through catalytic hydrogenation, using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
6H-DIBENZO(b,d)PYRAN-1,3-DIOL: Lacks the dimethyl and tetrahydro substitutions.
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-: Lacks the tetrahydro configuration.
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 7,8,9,10-TETRAHYDRO-: Lacks the dimethyl substitution.
Uniqueness
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol is unique due to its combination of structural features, including the dibenzopyran core, hydroxyl groups, dimethyl substitution, and tetrahydro configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
16720-03-9 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h7-8,16-17H,3-6H2,1-2H3 |
InChI Key |
INDSXFNQCMKBOI-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
Canonical SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
| 16720-03-9 | |
Synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)






